2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine
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Description
2-(4-Chlorophenyl)-N-(2-methoxybenzyl)ethanamine, also known as 2-CME, is an organic compound with a wide variety of applications in scientific research. It is a phenethylamine derivative, and it is mainly used as a ligand in the synthesis of various compounds. Furthermore, 2-CME is also used as a precursor in the synthesis of drugs, such as amphetamine and methamphetamine.
Scientific Research Applications
Analysis and Detection
Analytical Characterization : Research focuses on the analytical characterization of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe) and related compounds. These substances are identified and analyzed using various techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) (Zuba, Sekuła, & Buczek, 2013).
Detection in Biological Samples : A high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) method was developed for detecting and quantifying 25C-NBOMe in serum of intoxicated patients, indicating its application in clinical toxicology testing (Poklis et al., 2013).
Pharmacology and Toxicology
Neurochemical Pharmacology : Studies explore the neurochemical pharmacology of 25C-NBOMe, focusing on its effects as a potent serotonin 5-HT2A receptor agonist. This has implications for understanding its hallucinogenic properties and potential therapeutic applications (Eshleman et al., 2018).
Cardiotoxicity Evaluation : The cardiotoxic effects of 25C-NBOMe have been studied using various assays and rat electrocardiography (ECG), providing insights into the potential cardiovascular risks associated with its use (Yoon et al., 2019).
Metabolism and Drug Interactions
- Metabolic Pathways : Research has been conducted on the metabolism of 25C-NBOMe, identifying cytochrome P450 enzymes involved in its biotransformation. This information is crucial for understanding its pharmacokinetics and potential drug-drug interactions (Nielsen et al., 2017).
Legal and Regulatory Aspects
- Controlled Substance Status : The placement of 25C-NBOMe into Schedule I of the Controlled Substances Act, along with related substances, is documented, highlighting its legal status and regulatory controls (Federal register, 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCXVOWFGAPLMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366353 |
Source
|
Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |
CAS RN |
625408-34-6 |
Source
|
Record name | 2-(4-chlorophenyl)-N-(2-methoxybenzyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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